molecular formula C5H5N3O3S B1281462 [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid CAS No. 83244-81-9

[(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

Cat. No.: B1281462
CAS No.: 83244-81-9
M. Wt: 187.18 g/mol
InChI Key: OUAHTIJLJPRDLH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .

Cellular Effects

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting the overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding often involves specific interactions with amino acid residues in the enzyme’s active site. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. The compound can affect the levels of metabolites, leading to changes in cellular metabolism. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, thereby altering the production of ATP and other essential metabolites .

Transport and Distribution

The transport and distribution of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid stands out due to its unique combination of a thiadiazole ring and an oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c1-2-7-8-5(12-2)6-3(9)4(10)11/h1H3,(H,10,11)(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAHTIJLJPRDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510543
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83244-81-9
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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